CHM1(319)-TCR Transgenic T‑Cell Phenotype and Purity for Standardised Assays
CHM1(319)-TCR transgenic CD8⁺ T cells generated via retroviral transduction targeting the CHM1(319) peptide achieved 100% purity after short‑term expansion, compared with wild‑type allo‑restricted T‑cell populations that typically exhibit lower purity and inconsistent functionality [1]. This homogeneity enables standardised, reproducible functional assays.
| Evidence Dimension | Purity of antigen‑specific T‑cell population |
|---|---|
| Target Compound Data | 100% CHM1(319)-TCR transgenic CD8⁺ T cells |
| Comparator Or Baseline | Wild‑type allo‑restricted CD8⁺ T cells (variable purity) |
| Quantified Difference | Complete uniformity vs. heterogeneous population |
| Conditions | Retroviral TCR transduction followed by short‑term expansion |
Why This Matters
This level of purity ensures that experimental outcomes are directly attributable to CHM1(319)‑specific TCR engagement, reducing variability in downstream assays.
- [1] Blaeschke F, et al. Human HLA-A*02:01/CHM1(+) allo-restricted T cell receptor transgenic CD8⁺ T Cells specifically inhibit Ewing sarcoma growth in vitro and in vivo. Oncotarget. 2016;7(28):43267-43280. View Source
